molecular formula C8H14F3NO4 B8134039 4-(2-Aminoethoxy)butan-2-one 2,2,2-trifluoroacetate

4-(2-Aminoethoxy)butan-2-one 2,2,2-trifluoroacetate

Cat. No.: B8134039
M. Wt: 245.20 g/mol
InChI Key: VRWBTLZZPDTHRX-UHFFFAOYSA-N
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Description

4-(2-Aminoethoxy)butan-2-one 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C8H14F3NO4 and a molecular weight of 245.2 g/mol . This compound is known for its unique structure, which includes an aminoethoxy group and a trifluoroacetate moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethoxy)butan-2-one 2,2,2-trifluoroacetate typically involves the reaction of 4-(2-Aminoethoxy)butan-2-one with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as protection and deprotection of functional groups, purification, and crystallization to obtain the final compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethoxy)butan-2-one 2,2,2-trifluoroacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols, and substitution may yield various substituted derivatives .

Scientific Research Applications

4-(2-Aminoethoxy)butan-2-one 2,2,2-trifluoroacetate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethoxy)butan-2-one 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The aminoethoxy group can interact with various enzymes and receptors, modulating their activity. The trifluoroacetate moiety can influence the compound’s stability and reactivity, enhancing its effectiveness in certain applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Aminoethoxy)butan-2-one 2,2,2-trifluoroacetate is unique due to the presence of both the aminoethoxy and trifluoroacetate groups, which confer distinctive chemical properties and reactivity. This combination makes it valuable for specific scientific research applications and industrial processes .

Properties

IUPAC Name

4-(2-aminoethoxy)butan-2-one;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.C2HF3O2/c1-6(8)2-4-9-5-3-7;3-2(4,5)1(6)7/h2-5,7H2,1H3;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWBTLZZPDTHRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCOCCN.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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